molecular formula C5H12N2O3S B7439517 2-Oxo-4-(sulfamoylamino)pentane

2-Oxo-4-(sulfamoylamino)pentane

Cat. No.: B7439517
M. Wt: 180.23 g/mol
InChI Key: VDVPPUFYUWIODA-UHFFFAOYSA-N
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Description

2-Oxo-4-(sulfamoylamino)pentane is a small organic compound featuring a pentane backbone substituted with a ketone group at position 2 and a sulfamoylamino (-NHSO₂NH₂) moiety at position 3. This structure confers unique physicochemical properties, such as polarity from the sulfamoyl group and reactivity from the ketone.

Properties

IUPAC Name

2-oxo-4-(sulfamoylamino)pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-4(3-5(2)8)7-11(6,9)10/h4,7H,3H2,1-2H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVPPUFYUWIODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)NS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-(sulfamoylamino)pentane typically involves the reaction of a suitable ketone precursor with a sulfonamide reagent under controlled conditions. One common method involves the use of a base to deprotonate the sulfonamide, followed by nucleophilic attack on the ketone carbonyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-Oxo-4-(sulfamoylamino)pentane may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-(sulfamoylamino)pentane can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-Oxo-4-(sulfamoylamino)pentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-4-(sulfamoylamino)pentane involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Property 2-Oxo-4-(sulfamoylamino)pentane (Estimated) 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
Molecular Formula C₅H₁₁N₂O₂S C₂₄H₂₃N₅O₅S
Molecular Weight ~179 g/mol 493.53 g/mol
Key Functional Groups Ketone, sulfamoylamino Amide, isoindolinone, pyridinyl-sulfamoyl, phenyl
Physical State Likely liquid or low-melting solid Yellowish-white solid
Melting Point Not reported 83°C
Solubility Higher in polar aprotic solvents Moderate (76% yield)

Chlorinated Pentane Derivatives

Example : 3-Chloro-3-methylpentane (C₆H₁₁Cl)

  • Functional Groups: A chlorinated alkane, lacking the sulfamoylamino or ketone groups of the target compound.
  • Reactivity: Undergoes dehydrochlorination at 250°C with chars, yielding hydrocarbons . In contrast, 2-Oxo-4-(sulfamoylamino)pentane’s sulfamoyl group may confer thermal stability or hydrolytic sensitivity.
  • Applications : Chlorinated pentanes are intermediates in organic synthesis, whereas sulfamoyl-containing compounds are more likely to exhibit bioactivity or serve as drug precursors .

Solvent-Extracted Sulfonamide Analogs

Example : Syringaldehyde (C₉H₁₀O₄)

  • Functional Groups : Aromatic aldehyde with methoxy groups, extracted via polar solvents like diethyl ether .
  • For instance, dichloromethane or ether mixtures optimize recovery of polar sulfonamides, as seen in analogous studies .

Research Implications and Gaps

  • Synthetic Routes: The synthesis of 2-Oxo-4-(sulfamoylamino)pentane may parallel methods for sulfonamide derivatives, such as coupling sulfamoyl chloride with amine intermediates .
  • Data Limitations: No direct experimental data (e.g., solubility, toxicity) are available for the target compound in the provided evidence, necessitating further studies.

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